Isethionate de pentamidine

Vue d'ensemble

Description

L'iséthionate de pentamidine est un composé diamidinique aromatique connu pour ses propriétés antiprotozoaires et antifongiques. Il est principalement utilisé dans le traitement des infections causées par Pneumocystis jirovecii, Trypanosoma brucei et les espèces de Leishmania. Ce composé est particulièrement important dans le domaine médical pour son rôle dans le traitement de la pneumocystose chez les patients immunodéprimés, tels que ceux atteints du VIH/SIDA .

Applications De Recherche Scientifique

Pentamidine isethionate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving diamidine chemistry and the synthesis of related compounds.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent against various protozoal infections.

Medicine: Pentamidine isethionate is extensively used in the treatment of Pneumocystis pneumonia, African trypanosomiasis, and leishmaniasis. .

Industry: The compound is used in the pharmaceutical industry for the production of antiprotozoal medications.

Mécanisme D'action

Target of Action

Pentamidine isethionate is an antiprotozoal and antifungal agent . It is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Mode of Action

It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of dna, rna, phospholipids, and proteins . This interference disrupts the normal functioning of the microorganism, leading to its death .

Biochemical Pathways

Pentamidine isethionate is believed to interfere with the synthesis of DNA, RNA, phospholipids, and proteins, which are crucial components of microbial nuclear metabolism . By inhibiting these biochemical pathways, pentamidine disrupts the normal functioning of the microorganism, leading to its death .

Pharmacokinetics

Pentamidine isethionate is well absorbed when administered intramuscularly (IM) or intravenously (IV) . The drug binds to tissues and plasma proteins, with high concentrations found in the liver, kidney, adrenals, spleen, lungs, and pancreas . The elimination half-life of pentamidine isethionate ranges from 6.4 to 9.4 hours . The drug is excreted in urine, and patients continue to excrete decreasing amounts of pentamidine in urine up to 6 to 8 weeks after cessation of the treatment .

Result of Action

The primary result of pentamidine isethionate’s action is the death of the microorganism causing the infection. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, pentamidine disrupts the normal functioning of the microorganism, leading to its death . This results in the treatment of infections such as Pneumocystis pneumonia in patients infected with HIV .

Action Environment

The action of pentamidine isethionate can be influenced by various environmental factors. For instance, the drug’s absorption and distribution can be affected by the patient’s renal function . Higher plasma concentrations of pentamidine are encountered in patients with an elevated blood urea nitrogen . Furthermore, the drug’s action can be influenced by the patient’s immune status, as pentamidine is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Analyse Biochimique

Biochemical Properties

Pentamidine isethionate interacts with various biomolecules, affecting their function and the biochemical reactions they are involved in . The drug is thought to interfere with protozoal nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This interference disrupts the normal functioning of the protozoa, leading to their death .

Cellular Effects

Pentamidine isethionate has significant effects on various types of cells and cellular processes . It has been found to affect the processes of blood coagulation and/or fibrinolysis, leading to rare but potentially life-threatening blood clot formation . It also inhibits plasmin-mediated clot lysis .

Molecular Mechanism

It is believed that the drug interferes with nuclear metabolism, leading to the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This disruption of normal cellular processes is thought to be the primary mechanism by which Pentamidine isethionate exerts its antiprotozoal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentamidine isethionate have been observed to change over time . For instance, in a study involving rats with experimentally induced Pneumocystis carinii pneumonia, treatment with Pentamidine isethionate for 2 weeks led to prolonged survival .

Dosage Effects in Animal Models

The effects of Pentamidine isethionate have been observed to vary with different dosages in animal models . In a study involving mice with experimentally induced acute colitis, two different dosages of Pentamidine isethionate (0.8 mg/kg and 4 mg/kg) were administered . The study found that Pentamidine isethionate treatment significantly ameliorated the severity of acute colitis in mice .

Metabolic Pathways

Pentamidine isethionate is involved in various metabolic pathways . It is thought to inhibit one or more of the following: oxidative phosphorylation, nucleic acid and protein synthesis, glucose metabolism, or dihydrofolate reductase activity .

Transport and Distribution

Pentamidine isethionate is usually administered parenterally due to poor absorption through the gastrointestinal tract . After administration, it is distributed within cells and tissues . Studies in animals reveal that Pentamidine isethionate is found in the kidney in double the quantities seen in the liver and 5 to 10 times those seen in the lung .

Subcellular Localization

Given its mechanism of action, it is likely that the drug localizes to the nucleus where it interferes with nuclear metabolism .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

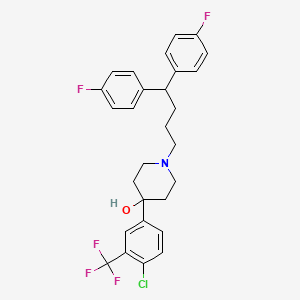

L'iséthionate de pentamidine est synthétisé par un processus en plusieurs étapes impliquant la réaction du 4,4'-diaminodiphénylméthane avec le 1,5-dibromopentane pour former le 4,4'-[1,5-pentanediylbis(oxy)]dibenzamidine. Cet intermédiaire est ensuite mis à réagir avec l'acide isethionique pour produire l'iséthionate de pentamidine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylformamide et de catalyseurs tels que le carbonate de potassium .

Méthodes de production industrielle

Dans les milieux industriels, l'iséthionate de pentamidine est produit par une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées afin d'assurer la cohérence et la qualité du produit final. Le composé est ensuite purifié par cristallisation et lyophilisation pour obtenir un produit stérile, apyrogène et lyophilisé, adapté à un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

L'iséthionate de pentamidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir l'iséthionate de pentamidine en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde et les amines sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de l'iséthionate de pentamidine .

Applications de la recherche scientifique

L'iséthionate de pentamidine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant la chimie des diamidines et la synthèse de composés apparentés.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique contre diverses infections protozoaires.

Médecine : L'iséthionate de pentamidine est largement utilisé dans le traitement de la pneumocystose, de la trypanosomiase africaine et de la leishmaniose. .

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiprotozoaires.

Mécanisme d'action

Le mécanisme d'action exact de l'iséthionate de pentamidine n'est pas entièrement compris. On pense qu'il interfère avec le métabolisme nucléaire des cellules protozoaires en inhibant la synthèse de l'ADN, de l'ARN, des phospholipides et des protéines. Cette perturbation des processus cellulaires essentiels entraîne la mort des cellules protozoaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Suramine : Un autre agent antiprotozoaire utilisé dans le traitement de la trypanosomiase africaine.

Atovaquone : Utilisé pour le traitement et la prévention de la pneumocystose.

Miltefosine : Un agent antiprotozoaire utilisé dans le traitement de la leishmaniose.

Unicité de l'iséthionate de pentamidine

L'iséthionate de pentamidine est unique en raison de son activité antiprotozoaire à large spectre et de sa capacité à être administré par différentes voies, y compris par voie intraveineuse, intramusculaire et par inhalation. Son efficacité contre de multiples infections protozoaires et sa toxicité relativement faible par rapport aux autres agents antiprotozoaires en font une option thérapeutique précieuse .

Propriétés

Numéro CAS |

140-64-7 |

|---|---|

Formule moléculaire |

C21H30N4O6S |

Poids moléculaire |

466.6 g/mol |

Nom IUPAC |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C19H24N4O2.C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) |

Clé InChI |

NYRHYBFMOOPIRI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

SMILES isomérique |

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N.C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O |

SMILES canonique |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

Apparence |

Solid powder |

melting_point |

370 to 378 °F (NTP, 1992) |

Key on ui other cas no. |

140-64-7 |

Description physique |

Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992) |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Bulk: The compound was found to be stable in the bulk form when exposed to light at ambient or 60 ° C temperature for 90 days. Solution: Pentamidine isethionate was found to be stable as a solution in normal saline at room temperature over a 72 hour period. |

Solubilité |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) Water > 30 (mg/mL) Acetate buffer, pH 4 ~2.5 (mg/mL) Carbonate buffer, pH 9 < 1 (mg/mL) 0.1 N HCl ~2.5 (mg/mL) 0.1 NaOH < 1 (mg/mL) Ethanol (95 %) ~1.25 (mg/mL) Methanol ~1.25 (mg/mL) Butanol < 1 (mg/mL) Dimethyl acetamide ~15 (mg/mL) Dimethyl sulfoxide ~15 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Pentamidine Isethionate; Pentamidine isethionate salt; Pentamidine diisethionate; 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate); Pentamidine (isethionate); Pentamidine Mesylate; Rhône-Poulenc Rorer Brand of Pentamidine Isethionate; Sicor Brand of Pentamidine Isethionate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B1679208.png)